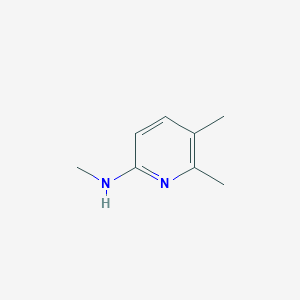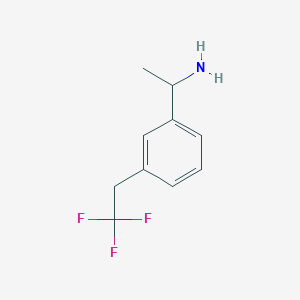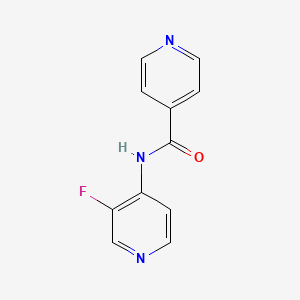silane CAS No. 113999-42-1](/img/structure/B11762327.png)
[3-(1,3,2-Dioxaborolan-2-yl)prop-1-en-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane: is an organosilicon compound that features both a boronate ester and a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility. It is often used as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane typically involves the reaction of a vinylboronate ester with a trimethylsilyl halide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-silicon bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the vinyl group, converting it into an alkane or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Saturated hydrocarbons.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Chemistry: In organic synthesis, [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane is used as a versatile intermediate. It participates in cross-coupling reactions to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Biology and Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules. Its ability to introduce boron and silicon into organic frameworks makes it valuable in the design of new pharmaceuticals with unique properties.
Industry: In materials science, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique reactivity allows for the modification of material properties, such as thermal stability and mechanical strength.
作用機序
The mechanism by which [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trimethylsilyl group, on the other hand, can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds.
類似化合物との比較
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylgermane: Similar to the silicon analogue but with a germanium atom.
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylstannane: Contains a tin atom instead of silicon.
[3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylplumbane: Features a lead atom in place of silicon.
Uniqueness: The uniqueness of [3-(1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl]trimethylsilane lies in its combination of boron and silicon functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry. The presence of the trimethylsilyl group also imparts stability to the molecule, which can be advantageous in various applications.
特性
CAS番号 |
113999-42-1 |
|---|---|
分子式 |
C8H17BO2Si |
分子量 |
184.12 g/mol |
IUPAC名 |
3-(1,3,2-dioxaborolan-2-yl)prop-1-enyl-trimethylsilane |
InChI |
InChI=1S/C8H17BO2Si/c1-12(2,3)8-4-5-9-10-6-7-11-9/h4,8H,5-7H2,1-3H3 |
InChIキー |
GYGVFCLOAGUWRB-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)CC=C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


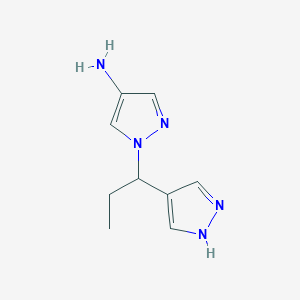
![7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11762250.png)
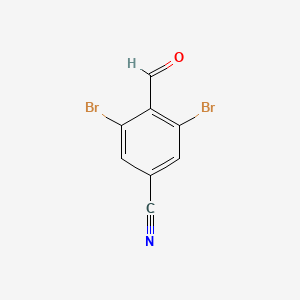

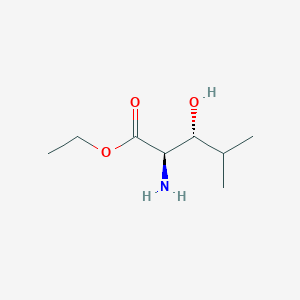
![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)
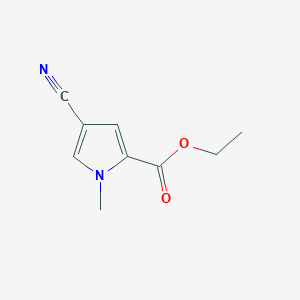

![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
![[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762295.png)
![Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11762299.png)
